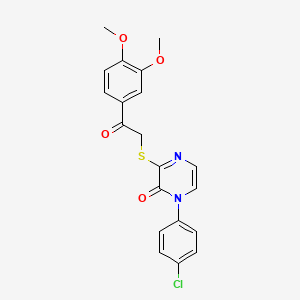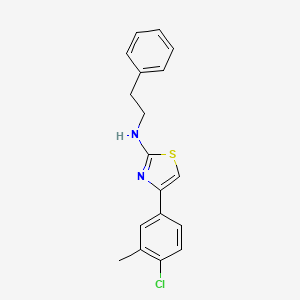
1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features multiple heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of oxadiazole rings and a fluorophenyl group suggests it may have unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole rings: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the cyclopentyl group: This step might involve the alkylation of the oxadiazole ring with a cyclopentyl halide.
Introduction of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Coupling to the pyridinone core: The final step involves coupling the substituted oxadiazole intermediates to a pyridinone core, possibly through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the cyclopentyl group or the pyridinone ring.
Reduction: Reduction reactions could target the oxadiazole rings or the pyridinone core.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the oxadiazole rings and the fluorophenyl group, which are known to interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. The oxadiazole moiety is often found in compounds with antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heterocyclic rings.
Wirkmechanismus
The mechanism of action of 1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole rings could participate in hydrogen bonding or π-π interactions with biological macromolecules, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical and biological properties.
Fluorophenyl-substituted compounds: These compounds contain the fluorophenyl group, which is known for its influence on biological activity and chemical stability.
Pyridinone derivatives: Compounds with the pyridinone core are often explored for their pharmacological potential.
Uniqueness
1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity may confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a compound of significant interest for further research and development.
Eigenschaften
IUPAC Name |
1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c22-16-8-4-3-7-15(16)19-24-21(30-26-19)14-9-10-18(28)27(11-14)12-17-23-20(29-25-17)13-5-1-2-6-13/h3-4,7-11,13H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCIYMRKMVNTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
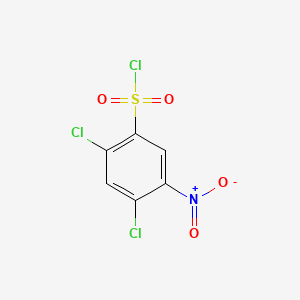
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664715.png)
![4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)
![Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2664718.png)

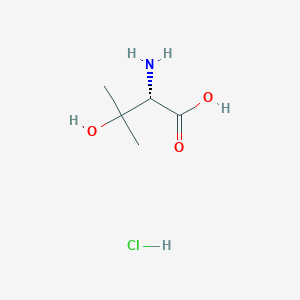
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664722.png)
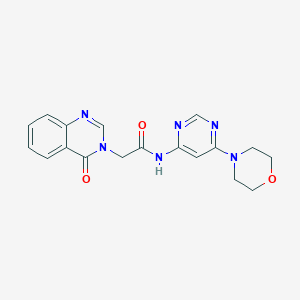
![(E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2664726.png)
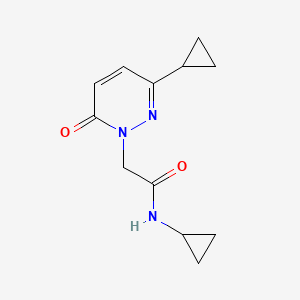
![N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2664730.png)

